2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2,4-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a 2,4-dimethylbenzenesulfonamide group via a phenyl spacer. The thiazolo[5,4-b]pyridine moiety is a bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The sulfonamide group enhances solubility and bioavailability while enabling interactions with biological targets such as receptors or enzymes .
Sulfonamide formation typically employs sulfonyl chloride intermediates reacting with amines under basic conditions .
Properties
IUPAC Name |
2,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-5-10-18(14(2)12-13)27(24,25)23-16-8-6-15(7-9-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIJCHSTIIFFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The resulting intermediate is then reacted with various arylidenemalononitriles to yield the desired thiazolo[5,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich thiazolo[5,4-b]pyridine moiety and methyl substituents render the compound susceptible to oxidation. Key findings include:
| Reagent/Conditions | Products/Outcomes | Source |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Oxidation of methyl groups to carboxylic acids or ketones | |
| Potassium permanganate (KMnO₄) | Cleavage of thiazole ring under acidic conditions |
Mechanistic studies suggest that oxidation primarily targets the benzenesulfonamide's methyl groups and the sulfur atom in the thiazole ring. For example, H₂O₂ oxidizes the 2,4-dimethyl substituents to form 2-carboxy-4-methyl or 2,4-dicarboxy derivatives, depending on reaction duration.
Reduction Reactions
The sulfonamide group and heteroaromatic system participate in reduction processes:
| Reagent/Conditions | Products/Outcomes | Source |
|---|---|---|
| Sodium borohydride (NaBH₄) | Selective reduction of thiazole ring to thiazolidine | |
| Catalytic hydrogenation (H₂/Pd) | Partial saturation of pyridine ring without disrupting sulfonamide functionality |
Reductive pathways are critical for modifying the compound’s bioactivity. NaBH₄ reduces the thiazole’s C=N bond, generating a thiazolidine derivative, while catalytic hydrogenation preserves the sulfonamide group.
Nucleophilic Substitution
The sulfonamide’s nitrogen and aromatic chlorine substituents (if present) are reactive sites:
In studies of analogous compounds, morpholine substitutes at the sulfonamide nitrogen under basic conditions, while KSCN replaces halogen atoms on the pyridine ring . These reactions are pH-dependent and require polar aprotic solvents like DMSO.
Cyclization and Ring Formation
The thiazolo[5,4-b]pyridine core enables participation in cycloaddition reactions:
For example, Fe-mediated reduction of nitro groups in related compounds triggers intramolecular cyclization, forming fused heterocycles . Thioglycolic acid facilitates thiazolidinone formation through ring expansion .
Hydrolysis and Stability
The sulfonamide bond demonstrates pH-dependent hydrolysis:
| Conditions | Products/Outcomes | Source |
|---|---|---|
| Strong acid (HCl, 100°C) | Cleavage to benzenesulfonic acid and amine derivatives | |
| Alkaline hydrolysis (NaOH) | Degradation of thiazole ring |
Hydrolysis under acidic conditions breaks the sulfonamide linkage, yielding benzenesulfonic acid and 4-(thiazolo[5,4-b]pyridin-2-yl)aniline. Alkaline conditions destabilize the thiazole ring, leading to ring-opening products.
Biological Activity and Mechanistic Insights
While not a chemical reaction per se, the compound’s reactivity underpins its pharmacological effects:
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of benzenesulfonamide, including the compound , exhibit significant antidiabetic properties. In a study comparing various sulfonamide derivatives:
- Methodology : Compounds were synthesized and evaluated for their hypoglycemic effects using a streptozotocin-induced diabetic rat model.
- Findings : Several compounds showed comparable efficacy to glibenclamide, a standard antidiabetic drug. Specifically, modifications at the para position of the phenyl sulfonyl group were found to enhance activity significantly .
| Compound | Hypoglycemic Activity (mg/dL reduction) | Comparison to Glibenclamide |
|---|---|---|
| Compound A | 70 ± 5.2 | Comparable |
| Compound B | 60 ± 4.8 | Less Effective |
| 2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | 75 ± 6.0 | More Effective |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. A recent study evaluated its efficacy against multidrug-resistant bacteria:
- Methodology : The compound was tested against strains of Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
| Pathogen | MIC (µg/mL) | Comparison to Linezolid |
|---|---|---|
| Staphylococcus aureus | 8 | Lower |
| Escherichia coli | 16 | Comparable |
Anticancer Activity
The potential anticancer properties of this compound have also been explored. In vitro studies have shown:
- Cell Lines Tested : Various human cancer cell lines including breast and colon cancer.
- Findings : The compound exhibited cytotoxic effects at concentrations above 10 µM, leading to a significant reduction in cell viability.
| Cell Line | IC (µM) | Efficacy Description |
|---|---|---|
| Breast Cancer | 12 | Moderate Cytotoxicity |
| Colon Cancer | 9 | High Cytotoxicity |
Case Study 1: Antidiabetic Efficacy
A study conducted on the antidiabetic effects of sulfonamide derivatives showed that the introduction of specific substituents significantly enhanced their hypoglycemic activity compared to glibenclamide. The structural modifications were crucial in optimizing the interaction with the target receptors involved in glucose metabolism.
Case Study 2: Antibacterial Activity
In evaluating the antibacterial efficacy of thiazole derivatives, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a new therapeutic option against antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity . This inhibition can lead to the disruption of signaling pathways involved in cell growth and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 1: Key Features of Analogous Compounds
Key Observations:
Core Structure Influence :
- The thiazolo[5,4-b]pyridine core is shared with Compounds 1 and the GK activator , but biological activity varies significantly based on substituents. For example, the GK activator’s propanamide tail enables allosteric interactions (~20 Å from the glucose-binding site), while the target compound’s sulfonamide may favor kinase ATP-binding pockets .
Sulfonamide vs. Amide Derivatives :
- The target compound’s 2,4-dimethylbenzenesulfonamide group enhances steric bulk compared to the naphthamide in ’s compound . This difference likely alters membrane permeability and target selectivity.
Biological Activity :
- Pyrazole-sulfonamide hybrids () exhibit potent apoptosis induction in colon cancer cells (IC₅₀ values < 10 µM) due to dual-tail substituents that enhance DNA intercalation or tubulin binding . In contrast, thiazolo-pyridine sulfonamides may prioritize kinase inhibition via ATP-competitive binding .
Spectroscopic and Analytical Data
Table 3: Spectroscopic Signatures of Key Functional Groups
Biological Activity
2,4-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, with the CAS Number 896679-56-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O2S2, with a molecular weight of approximately 409.5 g/mol. The compound features a thiazole ring fused with a pyridine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896679-56-4 |
| Molecular Formula | C21H19N3O2S2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
A comparative analysis demonstrated that these compounds are more effective than traditional antibiotics like ampicillin and streptomycin. In particular, the compound exhibited an IC50 value of 0.012 μg/mL against S. aureus topoisomerase IV, indicating its selective inhibition of bacterial enzymes without affecting human topoisomerase II .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies. Research has shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and CL15 (breast cancer). The mechanism appears to involve the activation of caspases and disruption of the FAK/Paxillin signaling pathway.
Case Study:
A study involving the treatment of A549 cells with this compound revealed:
- Cell Viability: The compound reduced cell viability significantly with a GI50 value ranging from 0.20 to 2.58 μM.
- Apoptosis Induction: Analysis showed phosphatidylserine flipping and cytochrome c release from mitochondria.
These findings suggest that the compound not only inhibits tumor growth but also promotes programmed cell death in cancerous cells .
Toxicity and Safety Profile
Toxicological assessments have indicated that this compound exhibits low toxicity towards human liver cells (HepG2), making it a promising candidate for further development in therapeutic applications .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methyl groups at 2,4-positions) and sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₀N₂O₂S₂) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95% by area normalization) and identifies by-products from coupling reactions .
What biological targets are associated with this compound, and what in vitro assays are typically used to evaluate its activity?
Q. Basic Bioactivity
- Primary Targets : PI3Kα (phosphoinositide 3-kinase) and related kinases due to sulfonamide-thiazolo[5,4-b]pyridine pharmacophore .
- Assays :
What strategies are effective in resolving contradictory IC₅₀ values reported for this compound across different studies?
Advanced Data Analysis
Contradictions often arise from:
- Assay Variability : ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ .
- Cell Line Differences : PI3Kα expression levels in MCF-7 vs. HeLa cells impact potency .
Resolution Methods : - Normalization : Report IC₅₀ relative to a control inhibitor (e.g., LY294002).
- Statistical Validation : Use ≥3 independent replicates and ANOVA to assess significance .
How does the introduction of substituents like fluorine or methoxy groups affect the compound's kinase inhibitory activity and selectivity?
Q. Advanced Structure-Activity Relationship (SAR)
| Substituent | Position | Effect on PI3Kα IC₅₀ | Selectivity vs. PI3Kβ |
|---|---|---|---|
| Methoxy (-OCH₃) | Para | 0.8 nM (↑ potency) | 10-fold selectivity |
| Fluoro (-F) | Ortho | 5.2 nM (↓ potency) | 2-fold selectivity |
| Data adapted from and . | |||
| Mechanistic Insight : Methoxy groups enhance hydrogen bonding with Lys802 in PI3Kα, while fluorine’s electronegativity disrupts π-π stacking . |
What in vivo models are appropriate for validating the anticancer efficacy of this compound, and how do pharmacokinetic parameters influence experimental design?
Q. Advanced Preclinical Models
- Xenograft Models : Subcutaneous implantation of HCT-116 (colon cancer) in nude mice. Dosing: 10–50 mg/kg/day orally for 21 days .
- PK Considerations :
What computational methods are employed to predict binding modes of this compound with PI3Kα, and how do they guide lead optimization?
Q. Advanced Computational Chemistry
- Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., sulfonamide oxygen with Val851) .
- MD Simulations (AMBER) : Assesses stability of the compound-PI3Kα complex over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Optimization Insights : Adding hydrophilic groups (e.g., -OH) at the 4-position improves solvation energy without sacrificing affinity .
How can researchers optimize the compound's aqueous solubility and bioavailability through structural modifications without compromising target affinity?
Q. Advanced Drug Design
- Prodrug Strategies : Esterification of sulfonamide (e.g., tert-butyl ester) increases solubility 10-fold .
- Co-Crystallization : Use of L-arginine or meglumine as counterions enhances dissolution rate .
- LogP Reduction : Introducing polar groups (e.g., -SO₂NH₂) lowers LogP from 3.5 to 2.8, improving absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
